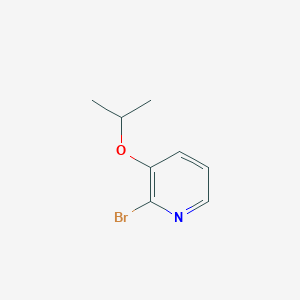

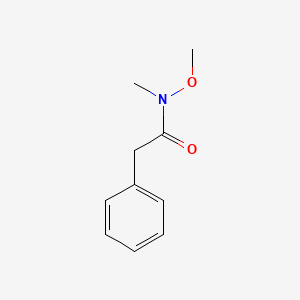

2-溴-3-异丙氧基吡啶

描述

2-Bromo-3-isopropoxypyridine is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their utility in various chemical syntheses and potential applications in medicinal chemistry. While the provided papers do not directly discuss 2-Bromo-3-isopropoxypyridine, they do provide insights into the chemistry of related bromopyridines and their derivatives, which can be used to infer the properties and reactivity of 2-Bromo-3-isopropoxypyridine.

Synthesis Analysis

The synthesis of bromopyridine derivatives often involves halogenation reactions, where a bromine atom is introduced into the pyridine ring. For example, the synthesis of 2-bromo-6-isocyanopyridine was reported to be optimal in terms of stability and synthetic efficiency, suggesting that similar conditions could be applied to synthesize 2-Bromo-3-isopropoxypyridine . Additionally, the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines through Stille coupling and reductive symmetric coupling indicates that palladium-catalyzed cross-coupling reactions are viable methods for synthesizing bromopyridine derivatives .

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives can be elucidated using X-ray crystallography, as demonstrated in the structural studies of 8-bromo-2',3'-O-isopropylideneadenosine . The presence of intramolecular hydrogen bonds and the conformation of the sugar moiety in these structures provide insights into the potential conformations and intermolecular interactions that 2-Bromo-3-isopropoxypyridine might exhibit.

Chemical Reactions Analysis

Bromopyridines are versatile intermediates in multicomponent chemistry, as seen with 2-bromo-6-isocyanopyridine, which can be used to synthesize complex molecules like opioids . The halogen dance reactions described for the synthesis of pentasubstituted pyridines also highlight the reactivity of bromopyridines in nucleophilic substitution reactions . These findings suggest that 2-Bromo-3-isopropoxypyridine could participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridines can be inferred from related compounds. For instance, the crystal structure of 2-bromo-4-hydroxypyridine reveals hydrogen and halogen bonding patterns, which could also be relevant to the behavior of 2-Bromo-3-isopropoxypyridine in the solid state . The vibrational spectra of 3-and 4-amino-2-bromopyridine provide information on the vibrational modes that might be expected for 2-Bromo-3-isopropoxypyridine . Furthermore, the study of lanthanide complexes with brominated ligands gives insights into the coordination chemistry and luminescence behaviors that could be associated with 2-Bromo-3-isopropoxypyridine .

科学研究应用

多组分化学中的可转化异氰酸酯

2-溴-3-异丙氧基吡啶在多组分化学中的可转化异氰酸酯中具有应用。与之密切相关的化合物2-溴-6-异氰基吡啶展示出最佳稳定性和合成效率,在药物合成中非常有用,如阿片类药物芬太尼(van der Heijden et al., 2016)。

实用的2,3-吡啶前体

3-溴-2-氯-4-甲氧基吡啶是2-溴-3-异丙氧基吡啶的变体,可作为实用的2,3-吡啶前体。这些前体在与不同呋喃的区域选择性反应中起着关键作用(Walters et al., 1992)。

溴衍生物的氨基化

涉及2-溴-3-异丙氧基吡啶衍生物的氨基化过程会产生各种吡啶化合物,对药物研究和开发具有重要意义(Pieterse & Hertog, 2010)。

可回收的高价碘(V)试剂

2-溴-3-异丙氧基吡啶的衍生物,如2-碘基吡啶,被用作可回收试剂,用于氧化硫醚和醇,在有机合成中发挥着至关重要的作用(Yoshimura et al., 2011)。

合成用的卤素富集中间体

5-溴-2-氯-4-氟-3-碘吡啶是一种有价值的衍生物,用于合成五取代吡啶,在药物化学研究中至关重要(Wu et al., 2022)。

定向去质子化-金属转移

3-溴吡啶,类似于2-溴-3-异丙氧基吡啶,经历区域选择性去质子化,导致各种取代吡啶的产生。这一过程在开发复杂有机化合物中至关重要(Karig et al., 2001)。

金属络合分子棒的合成

2,2'-联吡啶的5-溴衍生物,与2-溴-3-异丙氧基吡啶相关,用于合成金属络合分子棒,对分子工程和纳米技术至关重要(Schwab et al., 2002)。

属性

IUPAC Name |

2-bromo-3-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-6(2)11-7-4-3-5-10-8(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYWNNYESKWLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440757 | |

| Record name | 2-Bromo-3-isopropoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-isopropoxypyridine | |

CAS RN |

113503-65-4 | |

| Record name | 2-Bromo-3-isopropoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)

![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)

![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)